4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
Description
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and a benzenesulfonamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H24N4O5S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-[2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H24N4O5S2/c1-31-19-8-5-15(11-20(19)32-2)17-13-33-23(26-17)21-18(28)12-27(22(21)24)10-9-14-3-6-16(7-4-14)34(25,29)30/h3-8,11,13,24,28H,9-10,12H2,1-2H3,(H2,25,29,30) |
InChI Key |
KEPOUCRGTXSLBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=CC=C(C=C4)S(=O)(=O)N)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring, and finally, the attachment of the benzenesulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Shares structural similarities but differs in its quinoline core.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide lies in its combination of a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide represents a complex structure with significant potential in medicinal chemistry. Its biological activity has been investigated across various domains, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and recent research findings.
Chemical Structure
The compound features a thiazole moiety linked to a pyrrole structure and a benzenesulfonamide group. The presence of methoxy groups on the phenyl ring enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives. The compound's structural analogs have shown promising results against various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Strain |
|---|---|---|---|
| 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-... | 0.23–0.70 | 0.47–0.94 | B. cereus |
| Analog 1 | 0.23/0.47 | - | E. cloacae |
| Analog 2 | - | - | S. Typhimurium |
The most effective activity was noted against Bacillus cereus , while Escherichia coli exhibited resistance .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The compound's structural features contribute to its cytotoxic activity against various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups significantly enhances cytotoxicity . Molecular dynamics simulations have revealed that these compounds interact with target proteins predominantly through hydrophobic contacts.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been evaluated in various models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound C | 20 | PTZ-induced seizures |
Notably, certain thiazole derivatives demonstrated complete protection against tonic extensor phases in seizure models . The SAR analysis suggests that modifications in the phenyl ring can significantly affect the anticonvulsant efficacy.
Case Studies
In vivo studies using zebrafish and mice models have also been conducted to assess the toxicity and efficacy of related compounds:
- Study on Indolin Derivatives : Evaluated the toxicity of compounds similar to the target compound in zebrafish models, revealing a reduction in necrotic cells compared to control groups .
- Antimicrobial Efficacy : A comprehensive study on various thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
